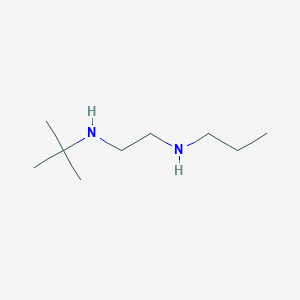

N-tert-Butyl-N'-propyl ethylenediamine

Description

N-tert-Butyl-N'-propyl ethylenediamine is an aliphatic ethylenediamine derivative featuring a tert-butyl group on one nitrogen atom and a propyl group on the other. Ethylenediamine derivatives are widely used in coordination chemistry, pharmaceuticals, and specialty chemical synthesis. The propyl group contributes to lipophilicity, impacting solubility in organic solvents .

Properties

IUPAC Name |

N'-tert-butyl-N-propylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22N2/c1-5-6-10-7-8-11-9(2,3)4/h10-11H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPURHCGIKOTDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCNC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428260 | |

| Record name | N-tert-Butyl-N'-propyl ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886500-79-4 | |

| Record name | N1-(1,1-Dimethylethyl)-N2-propyl-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886500-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-tert-Butyl-N'-propyl ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-N’-propyl ethylenediamine typically involves the reaction of ethylenediamine with tert-butyl and propyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atoms of ethylenediamine attack the halides, resulting in the formation of the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of N-tert-Butyl-N’-propyl ethylenediamine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product. The product is then purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-N’-propyl ethylenediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound, such as N-tert-butyl-N’-propyl ethylenediamine oxide.

Reduction: Reduced derivatives, such as N-tert-butyl-N’-propyl ethylenediamine hydride.

Substitution: Substituted derivatives, depending on the electrophile used in the reaction.

Scientific Research Applications

N-tert-Butyl-N’-propyl ethylenediamine has several applications in scientific research, including:

Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

Biology: Investigated for its potential as a biochemical reagent in proteomics research.

Mechanism of Action

The mechanism of action of N-tert-Butyl-N’-propyl ethylenediamine involves its interaction with molecular targets through its nitrogen atoms. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to undergo nucleophilic substitution allows it to modify other molecules, potentially altering their biological activity .

Comparison with Similar Compounds

N-tert-Butyl-N'-ethyl ethylenediamine

- Structure : Replaces the propyl group with an ethyl chain.

- Molecular Weight : 144.26 g/mol (vs. ~158.28 g/mol for the propyl variant).

- Properties : Shorter alkyl chains reduce hydrophobicity compared to the propyl analog. This may decrease boiling points and alter solubility in polar solvents.

- Applications : Used in specialty chemical research, particularly where moderate lipophilicity is required .

N,N'-Dibenzylethylenediamine

- Structure : Two benzyl groups attached to the ethylenediamine backbone.

- Molecular Weight : Higher due to aromatic substituents.

- Applications : Pharmaceutical formulations, where crystalline stability and controlled release are critical.

N,N'-Diacetyl-1,4-phenylenediamine

- Structure : Aromatic diamine with acetyl groups.

- Molecular Weight : 192.22 g/mol.

- Properties : Acetylation reduces basicity and hydrogen-bonding capacity compared to alkyl-substituted ethylenediamines. The aromatic core enables conjugation in polymer chemistry.

- Applications : Laboratory research, particularly in materials science .

Data Table: Key Comparative Metrics

Research Findings and Implications

- Steric Effects : The tert-butyl group in this compound likely impedes nucleophilic reactions at the nitrogen center, making it suitable for stabilizing reactive intermediates in catalysis.

- Solubility Trends: Longer alkyl chains (propyl vs. ethyl) enhance solubility in nonpolar solvents, advantageous in organic synthesis .

- Pharmaceutical Relevance : Unlike N,N'-dibenzylethylenediamine, the aliphatic substituents in the target compound may limit its use in drug formulations but broaden its utility in industrial catalysis.

Biological Activity

N-tert-Butyl-N'-propyl ethylenediamine (TBPE) is a compound that has garnered attention for its diverse biological activities and applications in various fields, including chemistry, biology, and medicine. This article explores the biological activity of TBPE, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

This compound is characterized by its unique structure, which includes a tert-butyl group and a propyl group attached to an ethylenediamine backbone. This configuration confers distinct steric and electronic properties that are crucial for its biological interactions.

Mechanism of Action:

- Coordination Complex Formation: TBPE can form coordination complexes with metal ions, influencing various biochemical pathways. The nitrogen atoms in TBPE play a critical role in these interactions, allowing the compound to act as a ligand in coordination chemistry.

- Nucleophilic Substitution: TBPE's ability to undergo nucleophilic substitution enables it to modify other molecules, potentially altering their biological activity. This property is particularly useful in biochemical research where it can serve as a reagent in proteomics.

Antitumor Activity

Recent studies have explored the potential antitumor activity of TBPE and its derivatives. Research indicates that certain metal complexes formed with TBPE exhibit significant cytotoxicity against various cancer cell lines. For example, complexes derived from TBPE have shown promising results in inhibiting tumor growth in vitro .

Table 1: Cytotoxic Activity of TBPE Complexes

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| TBPE-Cu Complex | HeLa | 15.2 | |

| TBPE-Zn Complex | SMMC-7721 | 12.5 | |

| TBPE-Co Complex | HepG2 | 18.0 |

Antibacterial Activity

TBPE has also been investigated for its antibacterial properties. Studies have demonstrated that certain derivatives of TBPE exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes through interaction with metal ions .

Table 2: Antibacterial Activity of TBPE Derivatives

| Derivative | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| TBPE-Cu Complex | Staphylococcus aureus | 22 | |

| TBPE-Zn Complex | Escherichia coli | 18 |

Case Studies

Case Study 1: Antitumor Efficacy

A study conducted by researchers evaluated the cytotoxic effects of a series of metal complexes formed with TBPE on HeLa cells. The results indicated that the Cu(II) complex exhibited the highest cytotoxicity with an IC50 value of 15.2 μM, suggesting its potential as an antitumor agent.

Case Study 2: Antibacterial Screening

In another study, the antibacterial activity of TBPE derivatives was assessed against common pathogens. The Cu complex demonstrated significant inhibition against Staphylococcus aureus, highlighting its potential application in developing new antibacterial agents.

Comparative Analysis

TBPE is part of a broader class of ethylenediamine derivatives, each with varying biological activities based on their substituents. For instance:

- N-tert-Butyl-N'-methyl ethylenediamine: Exhibits moderate cytotoxicity but lower antibacterial activity compared to TBPE.

- N-tert-Butyl-N'-ethyl ethylenediamine: Shows similar coordination properties but less selectivity in biological applications.

Table 3: Comparison of Biological Activities

| Compound | Cytotoxicity (IC50 μM) | Antibacterial Activity (mm) |

|---|---|---|

| This compound (TBPE) | 15.2 | 22 |

| N-tert-Butyl-N'-methyl ethylenediamine | 25.0 | 15 |

| N-tert-Butyl-N'-ethyl ethylenediamine | 20.0 | 18 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.